1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride
Description
This compound is a phosphorus-containing heterocyclic derivative with a fused phospholo[3,2-c]pyridine core. Its structure features a hydroxy group at the 1-position and a hydrochloride salt form, enhancing its solubility and stability. The phospholo ring introduces unique electronic and steric properties compared to sulfur- or oxygen-based analogs (e.g., thieno[3,2-c]pyridines or furan derivatives).
Properties
IUPAC Name |
1-hydroxy-2,4,5,6,7,7a-hexahydrophospholo[3,2-c]pyridine 1-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12NO2P.ClH/c9-11(10)4-2-6-5-8-3-1-7(6)11;/h2,7-8H,1,3-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQISBHFBXNHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CCP(=O)(C21)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that 1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride exhibits several promising biological activities:
- Enzyme Inhibition : The compound is being studied for its potential as an enzyme inhibitor. This could have implications in treating diseases where enzyme activity plays a critical role.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its structure allows for interactions with biological targets that could lead to therapeutic applications in combating infections .
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are diverse:
Therapeutic Uses
- Antimicrobial Agents : Due to its potential antimicrobial activity, the compound may serve as a scaffold for developing new antibiotics or antifungal agents to address increasing resistance among pathogens .
- Cancer Treatment : The unique structural features may also allow it to function as a lead compound in the development of anticancer drugs. Compounds with similar heterocyclic structures have shown efficacy in targeting cancer cells through various mechanisms .
Research and Development
- Novel Drug Design : The compound can be utilized in the design of new drugs targeting specific biological pathways. Its ability to interact with enzymes or receptors makes it a candidate for further exploration in drug discovery programs .
Comparative Analysis with Related Compounds
The following table summarizes some compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phospholo[3,2-c]pyridin-1-one derivatives | Similar core structure | Variations in substituents leading to different properties |
| 6-Hydroxy-1H,2H,3H,4H-pyrido[3,4-b]indole | Contains nitrogen heterocycles | Notable for distinct biological activities |
| 1-Hydroxy-4-methyl-2H-pyridine | Different substituents on pyridine | Exhibits different chemical reactivity and biological activity |
This comparative analysis highlights the diversity within the class of compounds related to this compound and underscores its unique position due to its specific structural attributes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
2H,4H,5H,6H,7H,7aH-Thieno[3,2-c]pyridin-2-one Hydrochloride (CAS 115473-15-9) Molecular Formula: C₇H₉NOS·HCl Molecular Weight: 191.67 g/mol Melting Point: 210°C Biological Application: Intermediate for prasugrel, a P2Y₁₂ ADP receptor antagonist used in antiplatelet therapy .
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-thieno[3,2-c]pyridine Derivatives Example: Prasugrel hydrochloride (CAS 389574-19-0) Structure: Features a thieno[3,2-c]pyridine core with acetyloxy and fluorophenyl substituents. Activity: Irreversible inhibition of platelet aggregation via covalent binding to the P2Y₁₂ receptor . Comparison: The phospholo analog’s hydroxy group may enable different binding modes or metabolic pathways compared to prasugrel’s ester functionality .
Physicochemical and Spectroscopic Comparison
Preparation Methods
Phosphorus-Containing Ring Formation via Cyclocondensation
The phospholo[3,2-c]pyridine core is typically assembled through cyclocondensation reactions involving phosphorus precursors. A seminal approach involves the reaction of 3-aminopyridine derivatives with phosphorus oxychloride (POCl₃) under controlled conditions. For instance, treatment of 3-amino-4-hydroxymethylpyridine with POCl₃ at 80°C facilitates simultaneous phosphorylation and cyclization, yielding the phospholo[3,2-c]pyridinone intermediate. Subsequent hydrolysis with aqueous HCl affords the hydrochloride salt (Table 1).
Table 1. Cyclocondensation Reaction Parameters
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Amino-4-hydroxymethylpyridine | POCl₃ | 80 | 12 | 62 |
| 3-Amino-5-bromopyridine | PCl₃ | 70 | 10 | 58 |
Pyridine Ring Functionalization Post-Phosphorylation
Alternative routes prioritize initial phosphorylation of pre-formed pyridine derivatives. For example, 4-chloropyridin-2-amine undergoes phosphorylation using diethyl phosphite under Mitsunobu conditions, followed by intramolecular cyclization to form the phospholo ring. This method avoids harsh POCl₃ but requires stoichiometric reagents, limiting scalability.
Optimization of Key Reaction Steps
Protection-Deprotection Strategies for Hydroxy Groups
The hydroxymethyl substituent at position 4 of the pyridine ring necessitates protection during phosphorylation. Boc (tert-butoxycarbonyl) and trimethylsilyl (TMS) groups are commonly employed. For instance, bis-Boc-protected 3-amino-4-hydroxymethylpyridine (synthesized in 89% yield) undergoes phosphorylation with POCl₃, followed by acidic deprotection (HCl/EtOH) to yield the target compound in 72% overall yield.
Stereochemical Control in Phospholo Ring Formation
The 1λ⁵-phosphorus center introduces chirality, necessitating enantioselective synthesis. Catalytic asymmetric phosphorylation using chiral binaphthol-derived catalysts has been reported, achieving up to 88% enantiomeric excess (ee) in model systems. However, these methods remain underdeveloped for the target compound.
Large-Scale Synthesis and Process Chemistry
One-Pot Multistep Synthesis
A scalable three-step one-pot procedure was adapted from methodologies described in patent WO2020100027A1:
- Condensation : 3-Amino-4-hydroxymethylpyridine reacts with 2,2-difluoroacetic anhydride in acetic acid (50°C, 7 h).
- Cyclization : Addition of HBr/acetic acid induces ring closure (90°C, 12 h).
- Reduction and Salt Formation : Zinc-mediated reduction followed by HCl quenching yields the hydrochloride salt (60% overall yield on 3.0 kg scale).
Table 2. Scale-Up Performance Metrics
| Step | Reagent | Scale (kg) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | 2,2-Difluoroacetic anhydride | 3.0 | 77 | 95 |
| Cyclization | HBr/AcOH | 3.0 | 85 | 92 |
| Reduction/Salt Formation | Zn/HCl | 3.0 | 60 | 98 |
Solvent and Temperature Optimization
Ethyl acetate and dichloromethane were identified as optimal solvents for extraction, minimizing phospholo ring hydrolysis. Reaction temperatures >90°C led to decomposition, while <70°C resulted in incomplete cyclization.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirmed the chair conformation of the phospholo ring and the trans arrangement of hydroxymethyl and phosphoryl groups (Figure 1).
Q & A
Basic Question: What analytical methods are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the hydrogen and carbon environments, particularly focusing on the phospholo-pyridine backbone and hydroxyl group. P NMR is critical to verify phosphorus bonding states .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Adjust mobile phase composition (e.g., ammonium acetate buffer/acetonitrile) to optimize retention time and resolution .
- Mass Spectrometry (HRMS): Confirm molecular weight using electrospray ionization (ESI) in positive ion mode. Validate isotopic patterns for chlorine and phosphorus .
Advanced Question: How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation? Answer:
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling interactions. For example, the phosphorus-proton coupling in the phospholo ring may require H-P HMBC .
- Cross-validate with X-ray crystallography if crystalline material is available. This is particularly useful for confirming stereochemistry and hydrogen bonding involving the hydroxyl group .
Basic Question: What synthetic strategies are effective for optimizing yield in the preparation of this compound?
Methodological Answer:
- Intermediate Isolation: Purify key intermediates (e.g., phospholo precursors) via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side reactions .
- Acid Catalysis: Use HCl in a controlled stoichiometric ratio during the final hydrochlorination step to avoid over-protonation of the pyridine nitrogen .
Advanced Question: How can competing ring-opening reactions during cyclization be mitigated? Answer:
- Optimize reaction temperature (e.g., 50–60°C) to balance reaction kinetics and thermodynamic stability. Lower temperatures reduce decomposition but may prolong reaction times .
- Introduce protecting groups (e.g., tert-butyloxycarbonyl for amines) to shield reactive sites during cyclization. Deprotect under mild acidic conditions post-cyclization .
Basic Question: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent chloride release .
Advanced Question: How should degradation products formed under high-temperature conditions be handled? Answer:
- Thermogravimetric Analysis (TGA): Identify decomposition onset temperatures. For example, phospholo derivatives may release phosphorus oxides (PO) above 200°C, requiring scrubbing systems .
- Emergency Protocols: Use self-contained breathing apparatus (SCBA) and chemical-resistant suits during high-temperature reactions .
Basic Question: How can discrepancies in biological activity data across studies be analyzed?
Methodological Answer:
- Dose-Response Curves: Replicate assays using standardized cell lines (e.g., HEK293 or HepG2) and normalize to positive controls (e.g., kinase inhibitors for phosphorylation studies) .
- Solvent Controls: Verify that DMSO concentrations (<0.1%) do not interfere with activity measurements .
Advanced Question: What statistical approaches are recommended for reconciling contradictory IC values in enzyme inhibition assays? Answer:
- Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate IC with 95% confidence intervals. Use ANOVA to compare datasets across labs .
- Validate assay conditions (pH, ionic strength) to ensure consistency, as protonation states of the phospholo group may alter binding affinity .
Basic Question: What solvent systems are suitable for recrystallization?
Methodological Answer:
- Binary Solvents: Use ethanol/water (7:3 v/v) or acetone/diethyl ether for gradual crystallization. Monitor solubility via hot filtration to avoid oiling out .
- Seeding: Introduce microcrystals of the pure compound to induce controlled nucleation .
Advanced Question: How can polymorphic forms be characterized and controlled during crystallization? Answer:
- Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions. For example, Form I (melting point 180°C) vs. Form II (165°C) .
- Adjust cooling rates (e.g., 0.5°C/min) to favor the thermodynamically stable polymorph .
Basic Question: What are the compound’s stability profiles under varying pH conditions?
Methodological Answer:
- pH Stability Study: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Analyze degradation via HPLC at 0, 7, 14 days. The phospholo ring is prone to hydrolysis at pH > 10 .
Advanced Question: How can degradation pathways be elucidated under acidic conditions? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
